molecular formula C20H16FN3O3S2 B2392156 2-(2-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251708-04-9

2-(2-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B2392156
CAS No.: 1251708-04-9
M. Wt: 429.48
InChI Key: WXBYIUMVUSNGEC-UHFFFAOYSA-N
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Description

This compound belongs to the pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide class, characterized by a fused bicyclic core with a sulfonamide group. The structure includes a 2-fluorobenzyl substituent at position 2 and a 3-(methylthio)phenyl group at position 2. The 1,1-dioxide moiety further stabilizes the molecule through resonance and increases polarity.

Properties

IUPAC Name

2-[(2-fluorophenyl)methyl]-4-(3-methylsulfanylphenyl)-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S2/c1-28-16-8-4-7-15(12-16)24-19-18(10-5-11-22-19)29(26,27)23(20(24)25)13-14-6-2-3-9-17(14)21/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXBYIUMVUSNGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C3=C(C=CC=N3)S(=O)(=O)N(C2=O)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(2-fluorobenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex heterocyclic compound notable for its unique structural features and potential biological activities. This article reviews its biological activity based on diverse research findings, including synthesis methods, biological evaluations, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C20H16FN3O3S2C_{20}H_{16}FN_3O_3S_2 with a molecular weight of 429.5 g/mol. Its structure includes a pyrido-thiadiazine core fused with a thiadiazine ring and substituted with fluorobenzyl and methylthio groups. These substitutions may enhance the compound's lipophilicity and influence its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in anticancer and antimicrobial properties. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Several studies have reported the anticancer potential of thiadiazine derivatives. For instance:

  • Mechanisms of Action : The compound may inhibit tumor growth and angiogenesis through modulation of signaling pathways involved in cell proliferation and survival.
  • Case Studies : In vitro studies demonstrated that derivatives of similar structures showed efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell migration.
StudyCompound TestedCancer TypeFindings
Thiadiazine DerivativeBreast CancerInduced apoptosis in MCF-7 cells
Pyrido-thiadiazineLung CancerSignificant reduction in cell viability

Antimicrobial Properties

The compound also shows promise as an antimicrobial agent:

  • Mechanism : The presence of the methylthio group is believed to enhance its reactivity against microbial targets.
  • Research Findings : Studies have shown that related compounds possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.
StudyCompound TestedMicrobial StrainActivity
Thiadiazine DerivativeE. coliMinimum Inhibitory Concentration (MIC) of 32 µg/mL
Pyrido-thiadiazineS. aureusEffective at 16 µg/mL

Pharmacological Evaluation

Pharmacological evaluations have been crucial in understanding the potential therapeutic applications of this compound. Various assays have been conducted to assess its activity:

  • In vitro assays : These include cytotoxicity tests against cancer cell lines and antimicrobial susceptibility testing.
  • In vivo studies : Preliminary animal studies suggest potential antidepressant effects, with compounds exhibiting significant behavioral improvements in forced swim tests.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

Fluorobenzyl Isomers
  • 2-(4-Fluorobenzyl) Analog (): The fluorobenzyl group is at the para position instead of ortho. Molecular weight: 481.53 g/mol (calculated). Key Difference: Altered fluorobenzyl orientation may affect target selectivity or solubility.
  • 2-(3,5-Difluorobenzyl) Analog ():
    Features two fluorine atoms at meta positions. The increased electronegativity enhances dipole interactions but may reduce bioavailability due to higher polarity.

Phenyl Ring Substituents
  • 4-(4-Fluoro-3-Methylphenyl) Analog (): Replaces the methylthio group with a methyl and fluorine at positions 3 and 3. The methyl group increases lipophilicity (logP ~2.8), while fluorine maintains metabolic resistance.
  • 4-(3-Methylphenyl) Analog ():
    Lacks both fluorine and methylthio groups. Simpler structure (MW: 343.39 g/mol) with reduced steric and electronic complexity, likely lowering target affinity.

Core Ring System Isomerism

Pyrido[4,3-e] vs. [2,3-e] Isomers
  • Torsemide-Related Compound E (Evidences 6–8, 11–12): Structural formula: 4-(3-Methylphenyl)-2H-pyrido[4,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide.

Functional Group Modifications

Methylthio vs. Methyl Groups
  • 4-(3-(Methylthio)phenyl) Group :
    The SCH₃ group (polarizable, moderate logP) enhances membrane permeability compared to a methyl group. It may also participate in sulfur-aromatic interactions with cysteine residues in enzymes.

  • 4-(3-Methylphenyl) Group :
    Simpler CH₃ substituent (lower molecular weight, higher logP) reduces electronic complexity but may limit target engagement.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent Positions Molecular Weight (g/mol) Key Features
Target Compound 2-(2-Fluorobenzyl), 4-(3-SCH₃) 483.54 High polarity, sulfur-mediated interactions
2-(4-Fluorobenzyl)-4-(4-SCH₃) Analog 2-(4-F), 4-(4-SCH₃) 481.53 Reduced steric hindrance
4-(4-Fluoro-3-Methylphenyl) Analog 4-(4-F,3-CH₃) 357.38 Increased lipophilicity
Torsemide-Related Compound E Pyrido[4,3-e] core 289.31 Diuretic impurity, altered ring geometry

Table 2: Pharmacological Relevance

Compound Type Potential Therapeutic Role Notable Properties
Target Compound CNS/Oncology (hypothetical) Optimized fluorine and sulfur moieties
Torsemide-Related Compounds Diuretics Pyrido[4,3-e] core for renal target binding
3-Methylphenyl Analog API Intermediate High purity (>99%), scalable synthesis

Discussion of Research Findings

  • Fluorine Positioning : Ortho-fluorine in the target compound may confer steric effects that improve binding specificity compared to para-fluorine analogs .
  • Sulfur vs. Methyl Groups : Methylthio substituents enhance electronic interactions but introduce metabolic oxidation risks compared to inert methyl groups .
  • Ring System Isomerism : Pyrido[2,3-e] systems (target compound) may offer superior conformational flexibility over [4,3-e] isomers (Torsemide analogs), influencing target selectivity .

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